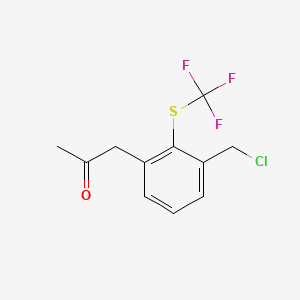

1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a substituted propanone derivative featuring a phenyl ring with two distinct functional groups: a chloromethyl (–CH2Cl) substituent at the 3-position and a trifluoromethylthio (–SCF3) group at the 2-position (Figure 1).

Properties

Molecular Formula |

C11H10ClF3OS |

|---|---|

Molecular Weight |

282.71 g/mol |

IUPAC Name |

1-[3-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3OS/c1-7(16)5-8-3-2-4-9(6-12)10(8)17-11(13,14)15/h2-4H,5-6H2,1H3 |

InChI Key |

CPQCNQIDASQMNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)CCl)SC(F)(F)F |

Origin of Product |

United States |

Biological Activity

1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H10ClF3OS

- Molecular Weight : 282.71 g/mol

- IUPAC Name : 1-[3-(chloromethyl)-2-(trifluoromethylthio)phenyl]propan-2-one

- CAS Number : 1803880-87-6

The compound features a chloromethyl group and a trifluoromethylthio group, which enhance its reactivity and biological potential. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Research indicates that this compound may modulate various biochemical pathways by interacting with specific enzymes or receptors. The presence of the trifluoromethylthio group is particularly notable for enhancing lipophilicity and metabolic stability, which are advantageous in drug design.

Enzyme Inhibition Studies

Several studies have highlighted the compound's potential as an enzyme inhibitor. For example, the trifluoromethyl group has been shown to significantly increase the potency of related compounds against various targets, such as:

| Target Enzyme | Inhibition Potency |

|---|---|

| 5-Hydroxytryptamine Receptor | 6-fold increase compared to non-fluorinated analogs |

| Phytoene Desaturase | Comparable affinity to established inhibitors |

Case Studies

- Antimicrobial Activity : A study evaluating compounds with similar structures found that derivatives containing trifluoromethyl groups exhibited enhanced antimicrobial properties. Although specific data for this compound is limited, the trend suggests potential efficacy against bacterial strains.

- Anticancer Potential : Preliminary screenings have indicated that compounds with similar functional groups may exhibit cytotoxic effects on cancer cell lines. Further research is necessary to establish direct effects and mechanisms for this specific compound.

Synthesis and Production

The synthesis of this compound typically follows these steps:

- Starting Material : A suitable phenylpropanone derivative is selected.

- Chloromethylation : The phenyl ring undergoes chloromethylation using chloromethyl methyl ether.

- Trifluoromethylthiolation : The chlorinated intermediate is then reacted with a trifluoromethanesulfenyl chloride to introduce the trifluoromethylthio group.

Industrial Methods

Industrial production often utilizes continuous flow reactors to optimize yield and purity, alongside advanced purification techniques to isolate the final product effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Reactivity

The compound’s trifluoromethylthio (–SCF3) and chloromethyl (–CH2Cl) groups differentiate it from related propanones and aryl ketones. Key comparisons include:

Key Observations:

- Trifluoromethylthio (–SCF3) vs.

- Chloromethyl Reactivity: The –CH2Cl group enables alkylation or cross-coupling reactions, similar to compound 1f , which is used to generate sulfoximidoyl derivatives .

Physical and Spectral Properties

- Melting Point: The chloromethyl group in compound 1f raises its melting point to 137–138°C due to enhanced crystallinity . The target compound’s –SCF3 group may lower this value due to steric bulk.

- Spectroscopy: NMR and MS data for urea derivatives with chloromethyl thiazoles (e.g., 8j, 8k) confirm the detectability of –CH2Cl (δ ~4.5 ppm in ¹H NMR) and –SCF3 (δ ~120–130 ppm in ¹³C NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.